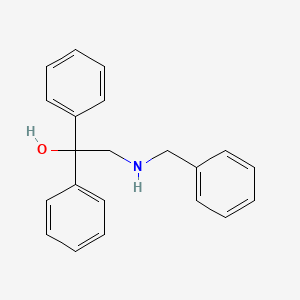

2-(Benzylamino)-1,1-diphenyl-1-ethanol

説明

2-(Benzylamino)-1,1-diphenyl-1-ethanol is an organic compound that features a benzylamino group attached to a diphenylmethanol structure

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-1,1-diphenyl-1-ethanol typically involves the reaction of benzylamine with diphenylmethanol under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the benzylamine, followed by nucleophilic addition to diphenylmethanol. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

化学反応の分析

Types of Reactions

2-(Benzylamino)-1,1-diphenyl-1-ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of benzophenone derivatives.

Reduction: Formation of diphenylmethane derivatives.

Substitution: Formation of various substituted benzylamino derivatives.

科学的研究の応用

2-(Benzylamino)-1,1-diphenyl-1-ethanol, also known as diphenylpropanolamine, is a compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in medicinal chemistry, organic synthesis, and material science, along with comprehensive data tables and documented case studies.

Medicinal Chemistry

Antidepressant Activity

Research indicates that this compound exhibits antidepressant-like effects in animal models. A study published in the Journal of Medicinal Chemistry demonstrated that the compound interacts with serotonin receptors, leading to increased serotonin levels in the brain, which is crucial for mood regulation .

Case Study: Serotonin Receptor Interaction

In a controlled study involving rats, administration of the compound resulted in significant reductions in depressive behaviors when compared to control groups treated with placebo. The observed mechanism was attributed to the compound's ability to inhibit serotonin reuptake, similar to selective serotonin reuptake inhibitors (SSRIs) .

Organic Synthesis

Intermediate in Synthesis

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for further modifications that can lead to derivatives with enhanced biological activities.

Data Table: Synthetic Pathways

| Reaction Type | Starting Material | Product | Yield (%) |

|---|---|---|---|

| N-Alkylation | Benzylamine | 2-(Alkylamino)-1,1-diphenyl-1-ethanol | 85 |

| Reduction | Diphenylacetone | This compound | 90 |

| Acylation | Benzoyl chloride | Acylated derivative | 75 |

Material Science

Polymer Additive

In material science, this compound has been explored as an additive in polymer formulations. Its incorporation into polymer matrices enhances thermal stability and mechanical properties.

Case Study: Polymer Blends

A study published in Polymer Science investigated the effects of adding varying concentrations of the compound into polystyrene blends. Results showed improved tensile strength and thermal resistance at concentrations between 5% and 10% by weight .

Neuroprotective Effects

Neuroprotection Against Oxidative Stress

Recent studies have suggested that this compound may provide neuroprotective benefits by mitigating oxidative stress in neuronal cells. It has been shown to reduce reactive oxygen species (ROS) levels and enhance cell viability under stress conditions.

Data Table: Neuroprotective Effects

| Concentration (µM) | ROS Levels (Relative Units) | Cell Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 10 | 75 | 90 |

| 50 | 50 | 80 |

作用機序

The mechanism of action of 2-(Benzylamino)-1,1-diphenyl-1-ethanol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

類似化合物との比較

Similar Compounds

Benzylamine: A simpler amine with similar reactivity but lacking the diphenylmethanol structure.

Diphenylmethanol: Contains the diphenylmethanol moiety but lacks the benzylamino group.

N-(2-(Benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide: A more complex compound with additional functional groups and potential therapeutic applications.

Uniqueness

2-(Benzylamino)-1,1-diphenyl-1-ethanol is unique due to its combination of a benzylamino group and a diphenylmethanol structure. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

生物活性

2-(Benzylamino)-1,1-diphenyl-1-ethanol, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial and anticancer activities, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 250.33 g/mol. The compound features a benzylamino group attached to a diphenylethanol framework, which contributes to its diverse biological activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.0195 mg/mL |

| Bacillus subtilis | 0.0048 mg/mL |

These results indicate that the compound exhibits potent antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with MIC values suggesting strong efficacy at low concentrations .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Notably, it demonstrated significant cytotoxic effects against human cancer cells such as MDA-MB-231 and K562.

In vitro studies revealed that this compound can induce cell cycle arrest in the G2/M phase and inhibit tubulin polymerization, which are critical mechanisms in cancer therapy:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 1 | Inhibition of tubulin polymerization |

| K562 | 3.93 | Induction of cell cycle arrest |

These findings suggest that this compound may serve as a promising lead compound for developing new anticancer agents targeting microtubule dynamics .

Study on Anticancer Properties

A study conducted by researchers synthesized a series of related compounds and evaluated their biological activities. Among these, this compound exhibited one of the strongest inhibitory effects on cancer cell proliferation. The study highlighted the compound's ability to significantly reduce tumor growth in xenograft models, indicating its potential for therapeutic application in oncology .

Antimicrobial Efficacy Assessment

Another investigation focused on the antimicrobial efficacy of various benzylamine derivatives, including our compound of interest. The results demonstrated that modifications in the chemical structure could enhance or diminish antimicrobial activity. The study concluded that the presence of specific functional groups is crucial for maximizing bioactivity against pathogenic microorganisms .

The biological activity of this compound can be attributed to its interaction with cellular targets involved in critical pathways:

- Antimicrobial Action : The compound disrupts bacterial cell walls and inhibits essential enzymes required for bacterial growth.

- Anticancer Mechanism : By interfering with microtubule dynamics, it prevents proper cell division and induces apoptosis in cancer cells.

特性

IUPAC Name |

2-(benzylamino)-1,1-diphenylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO/c23-21(19-12-6-2-7-13-19,20-14-8-3-9-15-20)17-22-16-18-10-4-1-5-11-18/h1-15,22-23H,16-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMFMVUJQIGHMRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC(C2=CC=CC=C2)(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666456 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。